molecular formula C25H26N2O5 B299900 N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide

N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide

Cat. No. B299900
M. Wt: 434.5 g/mol
InChI Key: CPYYZMJFEBPMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DMTB is a benzamide derivative that has been synthesized through a multi-step process and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of cell growth, survival, and inflammation. N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide has also been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its anti-cancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide is that it is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide has also been found to have low solubility in water, which may limit its use in certain applications. Additionally, further research is needed to fully understand the safety and efficacy of N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide in humans.

Future Directions

There are several future directions for research on N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the optimization of its pharmacokinetic properties. Further studies are also needed to fully understand the mechanism of action of N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide and to determine its safety and efficacy in human trials.
In conclusion, N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer treatment. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, and it has a variety of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, further research is needed to fully understand its potential applications and optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide involves several steps, including the reaction of 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,3-dimethylaniline to form the intermediate product, which is then reacted with 4-aminobenzoyl chloride to form N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide. The final product is then purified through recrystallization.

Scientific Research Applications

N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and cardiovascular disease.

properties

Product Name

N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C25H26N2O5/c1-15-9-8-12-19(16(15)2)26-24(28)17-10-6-7-11-20(17)27-25(29)18-13-14-21(30-3)23(32-5)22(18)31-4/h6-14H,1-5H3,(H,26,28)(H,27,29)

InChI Key

CPYYZMJFEBPMLJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C

Origin of Product

United States

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